N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Amidation Reaction: The carboxylic acid group on the benzofuran core is then converted to an amide by reacting with 4-phenylbutanamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Substitution Reaction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halide derivatives and bases like potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives to highlight its uniqueness:
Similar Compounds: Other benzofuran derivatives such as 2-(4-aminophenyl)benzofuran, 3-(4-methylphenyl)benzofuran, and 2-(3,4-dimethoxyphenyl)benzofuran.
Uniqueness: The presence of the 3,4-dimethylphenyl and 4-phenylbutanamido groups in this compound imparts unique chemical and biological properties, making it distinct from other benzofuran derivatives.
Biological Activity
N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety, an amide group, and multiple aromatic rings. Its molecular formula is C21H24N2O2, and it has notable solubility properties which enhance its bioavailability in therapeutic applications.
Research indicates that this compound may interact with several biological pathways:
- Tie-2 Activation : It has been shown to activate the Tie-2 receptor, which plays a crucial role in angiogenesis and vascular stability. This mechanism suggests potential applications in treating diseases characterized by abnormal blood vessel growth, such as diabetic retinopathy and cancer .
- Inhibition of HPTP-beta : The compound also inhibits Hepatocyte Protein Tyrosine Phosphatase (HPTP-beta), which may contribute to its anti-cancer effects by promoting cell signaling pathways that lead to apoptosis in malignant cells .
Pharmacological Effects
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-Inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties, which could be beneficial in neurodegenerative disorders.
Study 1: Anti-Cancer Efficacy
A study published in 2024 evaluated the anti-cancer efficacy of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM. The study concluded that the compound could serve as a lead for further development of anti-cancer drugs .
Study 2: Inflammation Model
In a rodent model of induced inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis indicated decreased infiltration of inflammatory cells compared to controls .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-18-15-16-21(17-19(18)2)28-27(31)26-25(22-12-6-7-13-23(22)32-26)29-24(30)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOAZSVYSYLXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.